![molecular formula C20H25FN2O3S2 B2797144 4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine CAS No. 1705311-69-8](/img/structure/B2797144.png)
4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine
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Description
4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a bipiperidine derivative that has been synthesized using a variety of methods.
Scientific Research Applications
Chemosensors Development
Research on compounds such as 4-methyl-2,6-diformylphenol (DFP) highlights the importance of fluorophoric platforms in developing chemosensors for detecting metal ions, anions, and neutral molecules. DFP-based compounds demonstrate high selectivity and sensitivity, suggesting that structurally complex molecules like "4-(2-Fluorophenoxy)-1'-(thiophen-2-ylsulfonyl)-1,4'-bipiperidine" could be investigated for similar applications (Roy, 2021).
Pharmaceutical Synthesis
The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, illustrates the role of fluorinated compounds in pharmaceutical development. This suggests the potential of "this compound" in synthesizing new drugs or intermediates with improved efficacy or reduced toxicity (Qiu et al., 2009).
Bioactive Phenolic Compounds
Studies on compounds like p-Coumaric acid and its conjugates reveal a broad spectrum of biological activities, including antioxidant, anti-cancer, and anti-inflammatory effects. These findings underscore the therapeutic potential of phenolic compounds in treating various disorders. Given its structural complexity, "this compound" may possess unique bioactivities worthy of exploration (Pei et al., 2016).
properties
IUPAC Name |
4-[4-(2-fluorophenoxy)piperidin-1-yl]-1-thiophen-2-ylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN2O3S2/c21-18-4-1-2-5-19(18)26-17-9-11-22(12-10-17)16-7-13-23(14-8-16)28(24,25)20-6-3-15-27-20/h1-6,15-17H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVYYOKLMDDGDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)S(=O)(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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